6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a naphthalene ring fused to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the cyclization of hydroxylactams. One common method includes the use of boron trifluoride-diethyl ether complex as a catalyst. The reaction conditions often involve moderate temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-hydroxy-5-(naphthalen-1-yl)ethyl-3a,5,6,6a-tetrahydro-4H-pyrrolo[3,4-d]isoxazol-4-ones
- 6-hydroxy-5-(naphthalen-1-ylmethyl)-3a,5,6,6a-tetrahydro-4H-pyrrolo[3,4-d]isoxazol-4-ones
Uniqueness
6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific structural features, such as the fusion of a naphthalene ring to an isoquinoline core. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-hydroxy-2-naphthalen-1-ylbenzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13NO3/c24-19-12-11-17-20-15(19)8-4-9-16(20)21(25)23(22(17)26)18-10-3-6-13-5-1-2-7-14(13)18/h1-12,24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSYDDKMYPCVFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C5C(=C(C=C4)O)C=CC=C5C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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